Methyl octadec-12-en-16-ynoate

Description

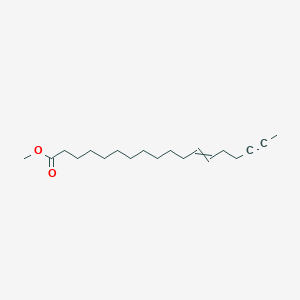

Methyl octadec-12-en-16-ynoate is a methyl ester of a fatty acid featuring both a double bond (en) at position 12 and a triple bond (yn) at position 14. This unique conjugated ene-yne structure distinguishes it from simpler unsaturated esters, influencing its physical, chemical, and analytical properties.

Properties

CAS No. |

62204-07-3 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-12-en-16-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,5-6,9-18H2,1-2H3 |

InChI Key |

XACYICUPQFSTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC=CCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-12-en-16-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-12-en-16-ynoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Reduction: Reduced products include methyl octadec-12-en-16-ene and methyl octadec-12-en-16-ane.

Substitution: Substituted esters such as methyl octadec-12-en-16-ylamine and methyl octadec-12-en-16-yl alcohol.

Scientific Research Applications

Methyl octadec-12-en-16-ynoate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of methyl octadec-12-en-16-ynoate involves its interaction with molecular targets such as enzymes and cell membranes. The presence of the ester group allows it to participate in ester hydrolysis reactions, while the alkyne and alkene functionalities enable it to undergo addition and oxidation reactions. These interactions can lead to changes in the activity of enzymes and the permeability of cell membranes, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Retention Behavior

Methyl octadec-12-en-16-ynoate belongs to the family of unsaturated methyl esters. Key structural analogues include:

- Methyl linoleate (18:2, double bonds at 9 and 12)

- Methyl oleate (18:1, double bond at 9)

- 11-Octadecenoic acid methyl ester (18:1, double bond at 11)

- Methyl stearate (18:0, fully saturated)

Retention Time Comparison (Gas Chromatography):

| Compound | Retention Time (min) | Source |

|---|---|---|

| Methyl linoleate | 37.70–37.98 | |

| Methyl oleate | 37.97 | |

| 11-Octadecenoic acid methyl ester | 38.06 | |

| This compound* | Inferred higher | – |

For example, methyl linoleate (two double bonds) elutes earlier than methyl stearate (saturated), suggesting that unsaturation reduces retention . However, the triple bond in this compound may counterbalance this trend due to increased molecular rigidity and dipole interactions .

Ionization and Analytical Behavior

In mass spectrometry (MS), unsaturated esters often form protonated dimers during ionization. For example, (E)-2-octenal and similar compounds generate dimeric ions under high concentrations, a phenomenon enhanced by their electron-deficient double bonds . This compound’s triple bond may further stabilize such dimers due to increased electron-withdrawing effects, though this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.